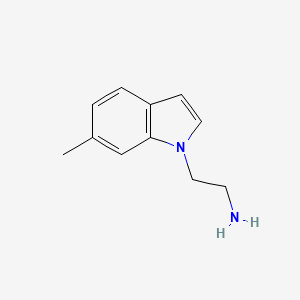

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

Descripción

Propiedades

IUPAC Name |

2-(6-methylindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-2-3-10-4-6-13(7-5-12)11(10)8-9/h2-4,6,8H,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMNFBAPYJJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Potential of N1-Substituted 6-Methylindole Derivatives

Technical Whitepaper | Application Note: IND-6M-N1

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to bind diverse biological targets. However, the 6-methylindole subclass—specifically when functionalized at the N1-position —represents a refined pharmacophore with distinct advantages over the parent indole.[1]

The introduction of a methyl group at the C6 position serves two critical functions: it modulates the lipophilicity of the core (enhancing membrane permeability) and blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation at C6), thereby extending in vivo half-life.[1] When coupled with N1-substitution (arylsulfonyl, alkyl, or benzyl groups), these derivatives exhibit potent activity in HIV-1 reverse transcriptase inhibition , tubulin polymerization interference (anticancer) , and COX-2 selective inhibition .[1]

This guide synthesizes the structure-activity relationships (SAR), synthesis protocols, and pharmacological data for this specific chemical space.[1]

Chemical Architecture & Synthesis Strategy

The Pharmacophore

The N1-substituted 6-methylindole scaffold consists of three distinct regions:

-

The Core (6-Methylindole): Provides the rigid aromatic anchor.[1] The 6-methyl group fills hydrophobic pockets (e.g., in COX-2 or RT enzymes) and prevents metabolic degradation.[1]

-

The Head (N1-Substituent): Usually a sulfonyl or benzyl group.[1] This region dictates target selectivity (e.g., N-arylsulfonyl for HIV-1, N-benzyl for anticancer).[1]

-

The Tail (C3-Substituent): Often an acetyl, formyl, or glyoxylamide group that acts as a hydrogen bond acceptor.[1]

Synthesis Workflow

The synthesis typically proceeds via the Vilsmeier-Haack reaction followed by nucleophilic substitution at the nitrogen.[1]

Figure 1: General synthetic pathway for accessing pharmacologically active N1-substituted 6-methylindole derivatives.

Primary Pharmacological Domain: Antiviral (HIV-1)[1][2][3]

The most authoritative data for this scaffold lies in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) .[1] Research by Che et al.[1][2][3][4] has demonstrated that N-arylsulfonyl-6-methylindoles are highly potent against HIV-1 replication.[5][6][7]

Mechanism of Action

These derivatives bind to the allosteric hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme.[1] The 6-methyl group is critical here; it interacts with aromatic residues (likely Tyr181 or Tyr188) within the pocket, stabilizing the complex more effectively than the unsubstituted indole.[1] The N1-arylsulfonyl group protrudes into the solvent-exposed region or interacts with the Lys103 residue, locking the enzyme in an inactive conformation.[1]

Key Data: N-Arylsulfonyl-3-Acetyl-6-Methylindoles

The following table summarizes the activity of key derivatives tested in C8166 cells infected with HIV-1 (Strain IIIB).

| Compound ID | N1-Substituent | C3-Substituent | C6-Substituent | EC50 (µM) | Therapeutic Index (TI) |

| 2j | Phenylsulfonyl | Acetyl | Methyl | 0.36 | >555 |

| 2n | (p-Ethyl)phenylsulfonyl | Acetyl | Methyl | 0.13 | 791 |

| Ref | (Unsubstituted Indole) | Acetyl | H | >10.0 | <5 |

| AZT | (Control) | - | - | 0.004 | 12,348 |

Data Source: Adapted from Che et al. (2010/2015).[1]

Interpretation: The addition of the 6-methyl group (compare Ref vs. 2j) results in a drastic increase in potency (from inactive >10 µM to sub-micromolar).[1] The p-ethyl group on the sulfonyl ring (2n) further optimizes the fit, likely through hydrophobic interactions.[1]

Secondary Pharmacological Domain: Anticancer

N1-substituted indoles are also potent Tubulin Polymerization Inhibitors .

Tubulin Binding

Derivatives such as 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole function as colchicine-site binders.

-

Role of N1: The bulky 3,4,5-trimethoxyphenyl group at N1 mimics the A-ring of colchicine.[1]

-

Role of 6-Me: The substituent at C6 (methyl or cyano) restricts the rotation of the molecule, locking it into a bioactive conformation that arrests the cell cycle at the G2/M phase.[1]

Cytotoxicity Profile

Compounds in this class have demonstrated IC50 values in the low micromolar range (2–10 µM) against MCF-7 (breast) and HeLa (cervical) cancer lines, with reduced toxicity toward normal fibroblasts compared to standard chemotherapeutics.[1]

Structure-Activity Relationship (SAR) Logic[1]

The SAR of this scaffold is driven by the "Dual-Anchor" theory: the N1-substituent anchors the molecule at the entrance of the binding site, while the 6-methyl group anchors the core deep within the hydrophobic pocket.[1]

Figure 2: Pharmacophore map illustrating the functional roles of specific substitution sites.

Experimental Protocols

Synthesis of N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole

Objective: To synthesize the potent HIV-1 inhibitor (Compound 2n).[7]

Reagents:

-

4-ethylbenzenesulfonyl chloride

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]

-

Anhydrous DMF[1]

Protocol:

-

Preparation: Dissolve 3-acetyl-6-methylindole (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (1.2 mmol) portion-wise. Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 30 minutes until hydrogen evolution ceases.

-

Coupling: Re-cool to 0°C. Add 4-ethylbenzenesulfonyl chloride (1.1 mmol) dropwise.

-

Reaction: Stir at RT for 3–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1]

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.[1]

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water to yield the pure product (Target Yield: ~75-85%).

HIV-1 Inhibition Assay (C8166 Cells)

Objective: Determine the EC50 of the synthesized derivative.

Protocol:

-

Cell Culture: Maintain C8166 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Infection: Infect cells with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.06.[1][2]

-

Treatment: Immediately add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.001 to 100 µg/mL). Ensure final DMSO concentration is <0.5%.[1]

-

Incubation: Incubate plates at 37°C, 5% CO2 for 72 hours.

-

Readout: Assess cytopathic effect (CPE) inhibition using the MTT assay.

-

Calculation: Calculate EC50 (concentration protecting 50% of cells from viral CPE) using non-linear regression.

References

-

Che, Z., et al. (2010).[1] "Synthesis and anti-HIV-1 activity of some N-arylsulfonyl-3-acetylindoles in vitro." Bioorganic & Medicinal Chemistry Letters.

-

Che, Z., et al. (2015).[1] "Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication." Pharmaceuticals.[1][3][8][9][10][11][12]

-

Shaikh, T. M., & Debebe, H. (2020).[1] "Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives." Journal of Chemistry.

-

Zhang, H., et al. (2018).[1] "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review." European Journal of Medicinal Chemistry.

-

Campbell, J. A., et al. (2004).[1][13] "Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. chemijournal.com [chemijournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles – ScienceOpen [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti HIV-1 agents 5: synthesis and anti-HIV-1 activity of some N-arylsulfonyl-3-acetylindoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nedmdg.org [nedmdg.org]

- 9. jmpas.com [jmpas.com]

- 10. longdom.org [longdom.org]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.aalto.fi [research.aalto.fi]

- 13. Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

An In-Depth Technical Guide to the Safe Handling of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

Introduction: As research into novel therapeutics and chemical entities expands, a thorough understanding of the safety and handling protocols for investigational compounds is paramount. This guide provides a comprehensive safety and handling profile for 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine (CAS No. 1094511-43-9). While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not available, this document synthesizes data from structurally similar indole-amine derivatives and established chemical safety principles to provide a robust framework for its use in a research and development setting. The guidance herein is designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Characteristics

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine belongs to the indole-amine class of compounds, characterized by an indole ring system linked to an ethylamine side chain. The indole nucleus is a common motif in biologically active molecules, while the amine group imparts basicity and specific reactivity.[1] Understanding its physical properties is the first step in establishing safe handling protocols.

While experimental data for this specific molecule is scarce, we can infer its properties from closely related isomers such as 2-(6-methyl-1H-indol-3-yl)ethanamine.[2]

Table 1: Physicochemical Properties of Structurally Related Indole-Amines

| Property | Value (for isomer C11H14N2) | Scientific Rationale & Handling Implications |

| Molecular Formula | C11H14N2 | The presence of two nitrogen atoms suggests potential for hydrogen bonding, influencing solubility and boiling point.[3] |

| Molecular Weight | ~174.24 g/mol [2][4] | A relatively small molecule, it may be volatile under certain conditions, necessitating good ventilation. |

| Appearance | Likely a powder or liquid.[5] | The physical form dictates handling procedures (e.g., avoiding dust inhalation for powders). |

| Solubility | Amines with fewer than six carbons are often water-soluble.[3] | Solubility in aqueous and organic solvents will determine appropriate experimental and cleanup solutions. |

| Boiling Point | Primary amines have elevated boiling points due to hydrogen bonding, but lower than corresponding alcohols.[3] | Higher boiling point reduces volatility at room temperature compared to non-polar analogues. |

Section 2: Hazard Identification and Toxicological Profile

Based on data from analogous compounds, 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine should be handled as a hazardous substance. The primary hazards are associated with its amine functionality and indole core.

-

GHS Classification (Inferred): A related compound, 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, is classified with the GHS07 pictogram (Warning) and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Another related indole compound is also noted to cause skin, eye, and respiratory irritation.[6]

-

Skin and Eye Irritation: The amine group makes the compound alkaline, which can cause irritation or burns upon contact with skin and eyes.[7] Immediate and thorough flushing with water is critical following any contact.[6][8]

-

Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[9] All handling of the solid or concentrated solutions should be performed in a well-ventilated area, preferably a chemical fume hood.[8]

-

Ingestion: Harmful if swallowed.[10][11] Ingestion may lead to gastrointestinal irritation.[11]

Section 3: Protocols for Safe Handling, Storage, and Stability

The chemical nature of indole-amines necessitates specific protocols to ensure both user safety and compound integrity. The indole ring is susceptible to oxidation, while the amine group is hygroscopic.[12][13]

Engineered and Administrative Controls

-

Ventilation: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[8]

-

Designated Area: Establish a designated area for handling this compound, clearly labeled with its potential hazards.

-

Access Control: Limit access to the handling area to trained and authorized personnel only.

Storage: A System for Preserving Integrity

Indole compounds can degrade due to light, temperature, and oxidation.[12] Amines are often hygroscopic and require dry storage conditions.[13]

-

Temperature: For long-term stability, store at or below -20°C.[8][12] Refrigerated storage (2-8°C) is suitable for short-term use.[12]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

-

Light Protection: Use amber or opaque vials to protect the compound from photodegradation.[12]

-

Container: Keep containers tightly sealed to prevent moisture absorption and contamination.[13][14]

Caption: Logical workflow for the optimal storage of indole-amine compounds.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for preventing exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects against splashes and airborne particles entering the eyes.[10] |

| Hand | Compatible, chemical-resistant gloves (e.g., Nitrile). Inspect before use.[10] | Prevents direct skin contact and irritation.[8] Use proper glove removal technique.[10] |

| Body | Laboratory coat.[15] | Protects skin and personal clothing from contamination. |

| Respiratory | Not required under normal use in a fume hood. Use a NIOSH-approved respirator if engineering controls fail or for large spills.[16] | Prevents inhalation of dust or aerosols.[6] |

Section 4: First Aid and Emergency Response

Rapid and correct response to an exposure is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6][16] Seek medical attention if irritation develops.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 5: Spill Management and Disposal Protocol

A systematic approach to spill cleanup minimizes risk to personnel and the environment.[17] This protocol is designed for minor laboratory spills; major spills require professional emergency response.[18]

Experimental Protocol: Minor Spill Cleanup

-

Assess and Secure: Immediately alert others in the area.[18] Identify the spilled substance and assess the risks.[19] If the spill is large, flammable, or in an unventilated area, evacuate and call emergency responders.[18]

-

Don PPE: Wear the appropriate PPE as detailed in Table 2, including double-gloving if necessary.[15]

-

Containment: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or a spill pillow to prevent it from spreading.[15][19]

-

Absorption: Gently cover and absorb the spill with the absorbent material, working from the outside in to minimize splashing.[16]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[16][18]

-

Decontamination: Clean the spill area with a suitable detergent and water.[16]

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional and local regulations.[14][16]

Caption: Emergency spill response workflow for laboratory personnel.

Section 6: Conclusion: A Culture of Scientific Safety

The safe and effective use of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine in a research setting is contingent upon a foundational understanding of its potential hazards and the rigorous application of established safety protocols. By treating this compound with the precautions outlined for irritant and light-sensitive indole-amines—utilizing proper engineering controls, wearing appropriate PPE, and adhering to strict storage and handling procedures—researchers can mitigate risks to themselves and their work. This guide serves as a technical framework to foster a self-validating system of safety, ensuring that scientific discovery and personal well-being proceed in tandem.

References

-

Benchchem. Improving the Stability of Indole Compounds in Solution.

-

Merck. 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride Safety Information.

-

University of Texas at Dallas. Chemical Emergency Procedures.

-

PubChem. 2-(6-methyl-1H-indol-3-yl)ethanamine.

-

American Chemical Society. Guide for Chemical Spill Response.

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures.

-

Complete Environmental Products. 7 Steps To Spill Response.

-

Enva. Developing an Emergency Chemical Spill Response Plan.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indole, 1-methyl-.

-

CDH Fine Chemical. INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET.

-

PubChem. 2-(6-fluoro-1H-indol-3-yl)ethanamine.

-

Chemistry LibreTexts. Physical Properties of Amines.

-

BLDpharm. 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine.

-

Enamine. SAFETY DATA SHEET.

-

AHPChem. Safe Handling and Storage of Indole-3-acetic Acid (IAA).

-

Fisher Scientific. SAFETY DATA SHEET - 2-Ethyl-6-methylaniline.

-

Fisher Scientific. SAFETY DATA SHEET - N-Methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine.

-

MedChemExpress. 2-1h-indol-3-yl-ethan-1-ol.

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

-

Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis.

-

PubChem. alpha-Methyl-1H-indole-1-ethanamine.

-

AdvanSix. ETHYLAMINE Product Safety Summary.

Sources

- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alpha-Methyl-1H-indole-1-ethanamine | C11H14N2 | CID 20806570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 2059938-39-3 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.ca [fishersci.ca]

- 8. nbinno.com [nbinno.com]

- 9. advansix.com [advansix.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. acs.org [acs.org]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. Emergency Chemical Spill Response Plan | Enva [enva.com]

- 18. ut.edu [ut.edu]

- 19. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]

Thermodynamic stability of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

An In-Depth Technical Guide to the Thermodynamic and Chemical Stability of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic and chemical stability of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, a substituted indole ethylamine derivative. As a member of a chemical class with significant biological relevance, understanding its intrinsic stability is paramount for researchers, scientists, and drug development professionals. This document outlines a multi-faceted approach, combining solid-state thermal analysis with solution-based forced degradation studies. We delve into the causality behind experimental design, from the selection of analytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to the development of a robust, stability-indicating HPLC method. The protocols herein are designed as self-validating systems, providing a clear path to identifying potential degradation pathways and establishing a foundational stability profile for this molecule.

Introduction to the Stability of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The compound of interest, 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, is characterized by an indole ring substituted at the N-1 position with an ethylamine side chain and at the C-6 position with a methyl group. Unlike the more common C-3 substituted tryptamines, the N-1 substitution pattern can significantly alter the electronic properties and, consequently, the reactivity and stability of the indole ring.[2]

In drug development, stability is assessed from two perspectives:

-

Thermodynamic Stability: Refers to the relative Gibbs free energy of the molecule compared to its potential degradation products. A thermodynamically unstable compound has a natural tendency to convert to a lower-energy state.[3]

-

Kinetic Stability: Refers to the rate at which a compound degrades. A high activation energy barrier can render a thermodynamically unstable compound kinetically stable, or "metastable," under specific conditions.

The primary goal of a stability assessment program is to identify conditions under which the API is kinetically stable, ensuring it maintains its identity, purity, and potency throughout its intended shelf-life.[4][5] This guide provides the experimental framework to uncover the vulnerabilities of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine.

Theoretical Framework: Potential Liabilities of the Indole Ethylamine Scaffold

The stability of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine is dictated by the intrinsic properties of its constituent parts: the indole ring and the ethylamine side chain.

-

The Indole Ring: The indole ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic attack and oxidation.[1][2] The pyrrole moiety is particularly electron-rich. While C-3 is the most common site of electrophilic attack in unsubstituted indoles, the N-1 substitution in our target molecule shifts the electronic landscape. Oxidation can lead to a variety of degradation products, including oxindoles, isatins, and ring-opened species like N-formylanthranilate derivatives.[1][6] The presence of the electron-donating methyl group at C-6 may further modulate this reactivity.

-

The Ethylamine Side Chain: The primary amine is a nucleophilic and basic center. It can participate in reactions such as oxidation (to form imines or N-oxides) or reactions with excipients (e.g., Maillard reaction with reducing sugars). Its basicity means the compound will exist in a protonated state at physiological pH, which can influence its solubility and stability.

Understanding these potential liabilities is the cornerstone of designing a logical and efficient stability testing program.

Methodologies for Comprehensive Stability Assessment

A robust stability analysis integrates solid-state characterization with solution-state stress testing. The following sections provide detailed, field-proven protocols.

Overall Experimental Workflow

The logical flow of a comprehensive stability assessment is critical. It begins with understanding the intrinsic properties of the solid material and progresses to probing its weaknesses under chemical stress, culminating in a validated analytical method to monitor these changes.

Caption: Workflow for comprehensive stability assessment.

Solid-State Thermal Analysis

Thermal analysis provides critical information about the material's melting behavior, polymorphism, and thermal decomposition limits. These are foundational parameters for handling, storage, and formulation development.

3.2.1 Protocol: Differential Scanning Calorimetry (DSC)

-

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, an indicator of purity, and to screen for different polymorphic forms, which can have different stabilities and bioavailabilities.

-

Methodology:

-

Accurately weigh 2-5 mg of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine into a Tzero aluminum pan.

-

Crimp the pan with a hermetically sealed lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow versus temperature to generate the thermogram.

-

Analyze the data to determine the onset and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

-

3.2.2 Protocol: Thermogravimetric Analysis (TGA)

-

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the temperature at which the molecule begins to decompose and for identifying the presence of residual solvents or water.[7]

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a platinum or ceramic TGA pan.

-

Place the pan onto the TGA balance.

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass change versus temperature.

-

Determine the onset temperature of significant weight loss, which corresponds to the decomposition temperature (Td).

-

Solution-State Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation pathways and developing a stability-indicating analytical method.[8][9] The goal is to induce 5-20% degradation to ensure that the analytical method can adequately separate the resulting degradants from the parent compound.

3.3.1 Protocol: Stability-Indicating HPLC Method Development

-

Rationale: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.

-

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for a wide range of small molecules.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Causality: The acidic modifier improves peak shape for the basic amine analyte, and acetonitrile is a common organic modifier with good UV transparency.

-

-

Initial Gradient:

-

Time 0 min: 5% B

-

Time 20 min: 95% B

-

Time 22 min: 95% B

-

Time 22.1 min: 5% B

-

Time 25 min: 5% B

-

-

Detection: Use a Photodiode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). The indole chromophore typically absorbs strongly around 220 nm and 280 nm.

-

Optimization: Inject a mixture of stressed (degraded) and unstressed sample solutions. Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks.

-

Validation Check (Peak Purity): Use the PDA detector software to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. The peak should be spectrally pure, confirming no co-elution of degradants.

-

3.3.2 Protocol: Stress Condition Application

-

Sample Preparation: Prepare a stock solution of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Methodology:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80 °C. Withdraw and neutralize aliquots as described for acid hydrolysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours. Quench the reaction by adding a small amount of sodium sulfite solution if necessary.

-

Thermal Degradation: Heat a sealed vial of the stock solution at 80 °C. Withdraw aliquots at predefined time points.

-

Photostability: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample stored under the same conditions in parallel.

-

Data Interpretation and Potential Degradation Pathways

The data gathered from the methodologies above must be synthesized to build a coherent stability profile.

Summarizing Quantitative Data

Organizing results into tables allows for clear comparison and interpretation.

Table 1: Summary of Solid-State Thermal Analysis (Hypothetical Data)

| Parameter | Result | Interpretation |

|---|---|---|

| Melting Point (DSC) | 155.4 °C (sharp endotherm) | Indicates a crystalline solid with a defined melting point. The sharpness of the peak suggests high purity. |

| Decomposition (TGA) | Onset Td = 245 °C | The compound is thermally stable up to 245 °C, providing a safe upper limit for processing and storage. |

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Time (h) | % Degradation | No. of Degradants | Observations |

|---|---|---|---|---|

| 1 M HCl, 80 °C | 24 | < 2% | 0 | Highly stable to acidic conditions. |

| 1 M NaOH, 80 °C | 8 | 15.2% | 2 | Moderate instability under basic conditions. |

| 3% H2O2, RT | 4 | 21.5% | 3 | Highly susceptible to oxidation.[1][6] |

| Heat (80 °C, solution) | 24 | 4.5% | 1 | Minor thermal degradation in solution. |

| Photostability (ICH Q1B) | - | 8.9% | 2 | Moderate sensitivity to light. |

Visualizing Degradation Pathways

Based on LC-MS analysis of the stressed samples and known indole chemistry, a potential degradation map can be constructed. The primary vulnerability is often oxidation of the electron-rich pyrrole ring.

Caption: Hypothesized oxidative degradation pathways.

Conclusion and Strategic Implications

This guide establishes a comprehensive methodology for assessing the stability of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine. The primary liabilities for this molecule are likely to be oxidation and, to a lesser extent, degradation under basic and photolytic stress. Its stability under acidic and thermal conditions appears to be robust.

Key Takeaways for Drug Development Professionals:

-

Handling and Storage: The compound should be protected from light and stored in a well-sealed container to prevent oxidative degradation.

-

Formulation Strategy: For liquid formulations, a slightly acidic pH buffer (pH 4-6) would be advisable. The inclusion of an antioxidant may be necessary to ensure long-term stability. Avoid alkaline excipients.

-

Analytical Control: The developed stability-indicating HPLC method is crucial for quality control, release testing, and long-term stability monitoring programs.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the stability of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, de-risking its development and paving the way for its potential therapeutic application.

References

-

Arora, P., et al. (2015). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2653. [Link]

-

Kamath, A. V., & Vaidyanathan, C. S. (1990). New pathway for the biodegradation of indole in Aspergillus niger. Applied and Environmental Microbiology, 56(1), 275–280. [Link]

-

Jassal, M. M. S., & Yadav, S. (2011). Equilibrium Analysis of Ce(III)-Indole Derivative Systems. Asian Journal of Chemistry, 24(12), 5783-5785. [Link]

-

Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. The Journal of Physical Chemistry A, 124(49), 10216–10225. [Link]

-

Moreno, A. C., et al. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules, 27(23), 8295. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Matuszewski, B. K., et al. (2003). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 39(1), 24-29. [Link]

-

Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2018). Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. The Journal of Chemical Thermodynamics, 125, 229-237. [Link]

-

Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

-

World Health Organization. (2018). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO Technical Report Series, No. 1010. [Link]

-

Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413. [Link]

-

Ho, T. H., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13866–13874. [Link]

Sources

- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Stability Assessments in Bioanalytical Method Validation [celegence.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. www3.paho.org [www3.paho.org]

Technical Guide: Structural, Synthetic, and Pharmacological Divergence of 6-Methyltryptamine and its N1-Regioisomer

Executive Summary

This technical guide delineates the critical distinctions between 6-methyltryptamine (a C3-substituted indole) and 2-(6-methyl-1H-indol-1-yl)ethan-1-amine (an N1-substituted indole, herein referred to as 6-Me-Isotryptamine ). While these compounds share an identical molecular formula (

This distinction is not merely academic; it dictates a complete divergence in:

-

Synthetic Accessibility: Electrophilic aromatic substitution (C3) vs. Nucleophilic substitution (N1).

-

Pharmacodynamics: High-affinity serotonergic agonism (C3) vs. loss of functional efficacy (N1).

-

Analytical Signatures: Distinct

-NMR and MS fragmentation patterns essential for quality control.

Part 1: Structural & Chemical Analysis[1]

The fundamental difference lies in the attachment point of the ethylamine side chain. This positional isomerism alters the electronic distribution of the indole ring and the spatial orientation of the basic amine, which is the critical pharmacophore for receptor binding.

Structural Comparison

| Feature | 6-Methyltryptamine (6-MeT) | 6-Me-Isotryptamine (N1-Isomer) |

| IUPAC Name | 2-(6-methyl-1H-indol-3-yl)ethan-1-amine | 2-(6-methyl-1H-indol-1-yl)ethan-1-amine |

| Substitution Site | Carbon-3 (Pyrrole ring) | Nitrogen-1 (Pyrrole ring) |

| Indole NH | Present (Free H-bond donor) | Absent (Substituted) |

| C3 Proton | Absent (Substituted) | Present (Aromatic singlet/doublet) |

| pKa (approx) | ~9.7 (Amine), ~17 (Indole NH) | ~9.5 (Amine), Indole N is quaternary-like |

| Class | Tryptamine | Isotryptamine |

Visualization of Isomerism

The following diagram illustrates the connectivity difference. Note that in 6-MeT, the nitrogen (N1) retains its hydrogen, essential for hydrogen bonding within the receptor pocket. In the N1-isomer, this capability is lost.

Caption: Divergent structural pathways from the 6-methylindole core. Blue indicates the bioactive tryptamine scaffold; Red indicates the isotryptamine isomer.

Part 2: Synthetic Pathways[8]

The synthesis of these two molecules requires mutually exclusive reaction conditions. Attempting to synthesize one using the reagents of the other will result in failure or regioisomeric impurities.

Synthesis of 6-Methyltryptamine (C3-Selective)

Methodology: The Speeter-Anthony protocol is the gold standard. It utilizes the high electron density at C3 of the indole ring to perform an acylation followed by reduction.

-

Step 1 (Acylation): Reaction of 6-methylindole with oxalyl chloride to form the glyoxalyl chloride, followed by quenching with ammonia to yield the glyoxylamide.

-

Step 2 (Reduction): Reduction of the amide carbonyls using Lithium Aluminum Hydride (LiAlH

) to the ethylamine.

Protocol Summary:

-

Dissolve 6-methylindole (1 eq) in anhydrous

. -

Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir 1h (Yellow precipitate forms).

-

Bubble

gas or add -

Reflux amide with

(4 eq) in dry THF for 12-24h. -

Yield: High specificity for C3 substitution.

Synthesis of 6-Me-Isotryptamine (N1-Selective)

Methodology: Nucleophilic Aliphatic Substitution . This route treats the indole nitrogen as a nucleophile. To favor N1 over C3, a strong base is used to deprotonate the indole (increasing N-nucleophilicity) before adding an alkylating agent.

-

Reagents: 6-methylindole, Strong Base (KOH or NaH), 2-chloroethanamine (or N-(2-bromoethyl)phthalimide followed by deprotection).

-

Mechanism:

attack of the indolyl anion on the alkyl halide.

Protocol Summary:

-

Dissolve 6-methylindole in DMSO or DMF.

-

Add powdered KOH (4 eq) or NaH (1.2 eq). Stir 30 min to generate the indolyl anion (color change to dark red/brown).

-

Add 2-chloroethanamine hydrochloride (1.2 eq).

-

Stir at RT (or mild heat 50°C) for 4-6h.

-

Critical Control: Ensure anhydrous conditions if using NaH to prevent hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic divergence. Pathway A utilizes the nucleophilicity of C3; Pathway B utilizes the nucleophilicity of N1.

Part 3: Pharmacological Divergence

The pharmacological difference between these two isomers is drastic. The "Tryptamine" scaffold is an evolutionarily conserved motif for binding to aminergic GPCRs (5-HT, TAAR). The "Isotryptamine" scaffold disrupts this binding mode.

5-HT Receptor Interaction (Structure-Activity Relationship)

-

6-Methyltryptamine (Active):

-

Binding Mode: The protonated amine of the ethyl chain forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the 5-HT receptor.

-

Indole N-H: Acts as a hydrogen bond donor to Serine/Threonine residues deep in the binding pocket.

-

Effect: 6-MeT acts as a non-selective serotonin agonist (5-HT1/5-HT2). The 6-methyl group increases lipophilicity, potentially aiding blood-brain barrier penetration, but may introduce steric bulk that slightly modulates affinity compared to unsubstituted tryptamine.

-

-

6-Me-Isotryptamine (Inactive/Weak):

-

Binding Mode Disruption: The ethylamine chain is tethered to N1. This shifts the position of the basic nitrogen by approx 1.5 - 2.0 Å relative to the indole core.

-

Salt Bridge Failure: The amine cannot align correctly with Asp3.32 while the indole ring is stacked in the aromatic pocket.

-

Loss of H-Bond: The N1 position is alkylated, removing the H-bond donor capability essential for receptor activation.

-

Effect: Isotryptamines generally show

values in the micromolar range (weak) vs. nanomolar for tryptamines. They are typically considered pharmacologically inactive as psychedelics.

-

Metabolic Stability (MAO)

-

6-MeT: Highly susceptible to Monoamine Oxidase (MAO-A) degradation due to the accessible primary amine and standard tryptamine presentation.

-

N1-Isomer: While still a primary amine, the altered steric presentation may reduce the rate of deamination by MAO, though this does not confer psychoactivity due to poor receptor binding.

Part 4: Analytical Differentiation

Researchers must validate which isomer they possess, as synthetic errors (e.g., failed protection of N1 during C3 synthesis) can lead to mixtures.

Proton NMR ( -NMR) Signatures

The most reliable method for differentiation is

| Proton Signal | 6-Methyltryptamine (C3-Substituted) | 6-Me-Isotryptamine (N1-Substituted) |

| Indole N-H | Broad Singlet (~8-10 ppm) (Present) | Absent |

| C2-H | Doublet/Singlet (~7.0 ppm) | Doublet (~7.1 ppm) |

| C3-H | Absent (Substituted by chain) | Doublet/Singlet (~6.5 ppm) (Present) |

| Side Chain ( | Triplet (~2.9-3.0 ppm) | Triplet (~4.1-4.2 ppm) (Downfield shift due to N-attachment) |

Key Diagnostic: Look for the Indole N-H peak. If it is missing, and there is a triplet shifted significantly downfield (~4.1 ppm) corresponding to the

Mass Spectrometry (Fragmentation)

-

6-MeT: Major fragment is usually the methylene-imine cation (

) at m/z 30, formed via alpha-cleavage of the side chain. -

N1-Isomer: Fragmentation often involves the cleavage of the N-C bond or ring expansion, leading to distinct fragmentation patterns compared to the C3 isomer.

References

-

Grokipedia. (2025).[1][2] Isotryptamine: Pharmacology and Biological Activity.[3][4][5] Retrieved from [Vertex AI Search Result 1.1]

-

Speeter, M. E., & Anthony, W. C. (1954).[3][6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[6] Journal of the American Chemical Society, 76(23), 6208–6210. (Classic protocol for C3 synthesis).

-

Glennon, R. A., et al. (2000). Binding of isotryptamines at 5-HT2 serotonin receptors.[4] (General reference for isotryptamine inactivity/low affinity).

-

PubChem. (2024).[7] 2-(1H-indol-1-yl)ethanamine (Isotryptamine).[7] CID 258690. Retrieved from

-

Jardine, R. V., & Brown, R. K. (1963). Determination of alpha or beta substitution of the indole nucleus by nuclear magnetic resonance.[8][9] Canadian Journal of Chemistry. (NMR differentiation of C3 vs N1 substitution).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 7. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Application Note: A Robust Protocol for the Synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine via Regioselective N-Alkylation

Abstract

Indole-based ethanamines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous bioactive compounds. A primary challenge in their synthesis is achieving selective functionalization at the indole nitrogen (N1) versus the electron-rich C3 position. This application note provides a detailed, two-step protocol for the synthesis of 2-(6-methyl-1H-indol-1-yl)ethan-1-amine. The methodology hinges on a regioselective N-alkylation of 6-methylindole using a Boc-protected electrophile, followed by acidic deprotection. We offer in-depth rationale for experimental choices, a comprehensive troubleshooting guide, and detailed characterization parameters to ensure reproducible and high-yield synthesis for researchers in organic synthesis and drug discovery.

Introduction and Scientific Rationale

The indole ring is a cornerstone heterocycle in pharmaceuticals. Functionalization of the indole core allows for the exploration of vast chemical space, but controlling the site of substitution is a persistent challenge. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Due to the aromatic stabilization, the C3 position is often more nucleophilic, leading to competitive C-alkylation, particularly under neutral or weakly basic conditions.[1][2]

To achieve selective N-alkylation, the thermodynamic and kinetic landscape of the reaction must be carefully controlled. The strategy outlined herein employs a strong base, sodium hydride (NaH), in a polar aprotic solvent (DMF). This combination is critical for the quantitative deprotonation of the indole N-H, generating a highly nucleophilic indolate anion. This anion overwhelmingly favors reaction at the nitrogen atom, thus ensuring high regioselectivity for the N-alkylated product.[2][3]

The synthesis is designed in two stages to maximize yield and purity:

-

N-Alkylation: 6-methylindole is deprotonated with NaH and subsequently reacted with tert-butyl (2-bromoethyl)carbamate. The use of a tert-butyloxycarbonyl (Boc) protecting group on the ethylamine side chain is strategic. It prevents self-reaction of the alkylating agent and is stable under the strongly basic conditions of the alkylation step.

-

Deprotection: The Boc group is efficiently cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the desired primary amine.[4][5][6] This orthogonal protection-deprotection strategy is a cornerstone of modern organic synthesis.

This protocol provides a reliable pathway to a valuable building block for further chemical elaboration.

Overall Synthetic Workflow

Caption: Two-step synthesis of the target amine.

Detailed Experimental Protocols

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All manipulations involving NaH must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Synthesis of tert-butyl (2-(6-methyl-1H-indol-1-yl)ethyl)carbamate

This step focuses on the regioselective N-alkylation of 6-methylindole.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity/Notes |

| 6-Methylindole | 131.17 | 10.0 | 1.31 g | ≥98% |

| Sodium Hydride (NaH) | 24.00 | 12.0 | 0.48 g | 60% dispersion in mineral oil |

| tert-butyl (2-bromoethyl)carbamate | 224.10 | 11.0 | 2.47 g | ≥97% |

| N,N-Dimethylformamide (DMF) | - | - | 40 mL | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate (EtOAc) | - | - | ~200 mL | Reagent grade |

| Saturated aq. NH₄Cl | - | - | ~50 mL | |

| Brine | - | - | ~50 mL | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the 60% NaH dispersion (0.48 g, 12.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

-

Washing NaH (Optional but Recommended): Add anhydrous hexanes (10 mL) via syringe, stir for 2 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula or syringe. Repeat this wash twice to obtain a fine grey powder.

-

Solvent Addition: Add anhydrous DMF (20 mL) to the washed NaH under a positive pressure of inert gas.

-

Deprotonation: Cool the suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 6-methylindole (1.31 g, 10.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes.

-

Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed. The solution will typically become a clear, dark color upon full formation of the indolate anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add tert-butyl (2-bromoethyl)carbamate (2.47 g, 11.0 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system.

-

Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and add deionized water (100 mL) and ethyl acetate (100 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the product and evaporate the solvent to yield the pure protected amine.

Step 2: Deprotection of tert-butyl (2-(6-methyl-1H-indol-1-yl)ethyl)carbamate

This step removes the Boc protecting group to yield the final primary amine.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity/Notes |

| tert-butyl (2-(6-methyl-1H-indol-1-yl)ethyl)carbamate | 274.37 | 8.0 (Assumed) | 2.20 g | From Step 1 |

| Dichloromethane (DCM) | - | - | 40 mL | Reagent grade |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 10 mL | ≥99% |

| Saturated aq. NaHCO₃ | - | - | ~100 mL | |

| Dichloromethane (DCM) | - | - | ~150 mL | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Preparation: Dissolve the purified product from Step 1 (2.20 g, 8.0 mmol) in dichloromethane (40 mL) in a round-bottom flask and cool to 0 °C.

-

Acid Addition: Add trifluoroacetic acid (10 mL) dropwise to the stirred solution. Vigorous off-gassing (CO₂) will occur.

-

Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

-

Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Neutralization: Re-dissolve the residue in DCM (50 mL) and cool to 0 °C. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM (50 mL each).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(6-methyl-1H-indol-1-yl)ethan-1-amine, typically as an oil.

Expected Results and Characterization

The final product can be stored as the free base or converted to a more stable hydrochloride salt by dissolving in ether and adding a solution of HCl in ether or dioxane.

Table of Expected Data:

| Compound | Appearance | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) [M+H]⁺ |

| tert-butyl (2-(6-methyl-1H-indol-1-yl)ethyl)carbamate | Pale yellow oil | 70-85% | ~7.50 (d, 1H), ~7.25 (s, 1H), ~7.05 (d, 1H), ~6.90 (d, 1H), ~6.45 (d, 1H), ~4.80 (br s, 1H, NH), ~4.20 (t, 2H), ~3.40 (q, 2H), ~2.45 (s, 3H, Ar-CH₃), ~1.40 (s, 9H, Boc) | 275.18 |

| 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine | Colorless/brown oil | 85-95% | ~7.52 (d, 1H), ~7.28 (s, 1H), ~7.08 (d, 1H), ~6.92 (d, 1H), ~6.48 (d, 1H), ~4.25 (t, 2H), ~3.10 (t, 2H), ~2.48 (s, 3H, Ar-CH₃), ~1.50 (br s, 2H, NH₂) | 175.12 |

Troubleshooting and Optimization

Caption: Troubleshooting workflow for common synthesis issues.

A common point of failure is the deprotonation step. The use of high-quality anhydrous DMF and fresh, active NaH is paramount for driving the reaction towards the desired N-alkylated product.[2] If C3-alkylation persists, increasing the polarity of the solvent system or switching to a stronger base like potassium hydride (KH) may improve N-selectivity.

References

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy. [Link]

-

Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Organic Letters. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]

-

Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]

-

CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. DSpace@MIT. [Link]

-

2-(6-methyl-1H-indol-3-yl)ethanamine. PubChem. [Link]

-

Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. RSC Medicinal Chemistry. [Link]

-

2-(6-methyl-1h-indol-3-yl)ethan-1-amine hydrochloride. PubChem. [Link]

-

Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. [Link]

-

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. AMERICAN ELEMENTS. [Link]

-

Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Organics. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

- Process of preparing purified aqueous indole solution.

- Process for n-alkylation of indoles.

-

Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications. [Link]

-

Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Frontiers in Chemistry. [Link]

-

alpha-Methyl-1H-indole-1-ethanamine. PubChem. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 4. mcours.net [mcours.net]

- 5. Lab Reporter [fishersci.co.uk]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Application Notes and Protocols: Synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, a valuable substituted tryptamine derivative for research in medicinal chemistry and drug development. The protocol herein details a robust and regioselective N-alkylation of 6-methylindole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction

Tryptamine and its analogs are a significant class of compounds due to their diverse pharmacological activities, often acting as neurotransmitters and therapeutic agents for various diseases.[1] The strategic functionalization of the indole nucleus allows for the fine-tuning of their biological properties. The target molecule, 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, is a structural analog of tryptamine with a methyl group at the 6-position of the indole ring and the ethylamine side chain attached to the indole nitrogen (N1 position). This substitution pattern can influence receptor binding selectivity and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.[2]

The primary challenge in the synthesis of N-substituted indoles is controlling the regioselectivity of the alkylation, as the indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position.[3] The inherent nucleophilicity often favors C3-alkylation.[3][4] This protocol is designed to favor the desired N-alkylation product through careful selection of reagents and reaction conditions.

Synthetic Strategy: N-Alkylation of 6-Methylindole

The most direct and widely employed strategy for the synthesis of N-alkylated indoles is the deprotonation of the indole nitrogen followed by reaction with a suitable electrophile.[3] This method, when performed under appropriate conditions, can achieve high N-selectivity.

The overall synthetic workflow can be visualized as a two-step process:

-

N-Alkylation: 6-methylindole is deprotonated with a strong base to form the corresponding indolate anion, which then reacts with a protected 2-aminoethyl electrophile.

-

Deprotection: The protecting group on the amine is removed to yield the final product, 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine.

Caption: General workflow for the synthesis of the target molecule.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 6-Methylindole | Reagent | Sigma-Aldrich | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle with care under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Polar aprotic solvent, crucial for favoring N-alkylation.[3] |

| 2-(Boc-amino)ethyl bromide | Reagent | Sigma-Aldrich | Alkylating agent with a protected amine. |

| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich | For Boc deprotection. |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Solvent for deprotection. |

| Ethyl acetate | ACS Grade | Fisher Scientific | For extraction. |

| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching the reaction. | ||

| Brine | For washing. | ||

| Anhydrous sodium sulfate (Na₂SO₄) | For drying organic layers. | ||

| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |

Detailed Experimental Protocol

Part 1: N-Alkylation of 6-Methylindole

This procedure details the regioselective N-alkylation of 6-methylindole with 2-(Boc-amino)ethyl bromide. The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF is critical for the deprotonation of the indole nitrogen, forming the more nucleophilic indolate anion which favors N-alkylation.[3]

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylindole (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF to dissolve the 6-methylindole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(6-methyl-1H-indol-1-yl)ethyl)carbamate.

Caption: Key steps in the N-alkylation reaction.

Part 2: Deprotection of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to yield the desired primary amine.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified tert-butyl (2-(6-methyl-1H-indol-1-yl)ethyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography to yield 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Action |

| Low yield of N-alkylated product | Incomplete deprotonation of indole. | Ensure the use of anhydrous solvent and a sufficient excess of a strong base (e.g., NaH).[3] |

| Inactive alkylating agent. | Use a fresh or properly stored alkylating agent. | |

| Formation of C3-alkylated byproduct | Incomplete deprotonation, allowing the neutral indole to react. | Use a stronger base or increase the stoichiometry of the base. Ensure the use of a polar aprotic solvent like DMF to favor N-alkylation.[3] |

| Reaction temperature is too high. | Maintain the reaction at a lower temperature during the addition of the electrophile. | |

| Incomplete deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor closely by TLC. |

Characterization of the Final Product

The final product, 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the selective N-alkylation of 6-methylindole can be achieved in good yield. This guide serves as a valuable resource for researchers engaged in the synthesis of novel tryptamine analogs for various scientific investigations.

References

- Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC.

- Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions | Organic Letters - ACS Publications.

- A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - MDPI.

- Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses.

- Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols | Organic Letters - ACS Publications.

- Full article: Synthesis of Novel Rigid Analogs of Tryptamine as Potential Serotonin Ligands through Pd(0)-Catalyzed Diaryl Coupling Reactions - Taylor & Francis.

- Synthesis of some N-substituted indole derivatives and their biological activities - PubMed.

- Synthesis of N-substituted indoles | Download Scientific Diagram - ResearchGate.

- Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity | ACS Omega.

- EP0972763A1 - Process for the preparation of substituted indoles - Google Patents.

- Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.

- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC.

- Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed.

- Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation - Organic Chemistry Portal.

- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.

- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - DSpace@MIT.

- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals.

- 2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem.

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - eScholarship.

- US3012040A - Process for n-alkylation of indoles - Google Patents.

- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines - ResearchGate.

- Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - MDPI.

- minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine - Benchchem.

- 1094511-43-9|2-(6-Methyl-1H-indol-1-yl)ethan-1-amine - BLDpharm.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols for 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing therapeutic agents targeting a wide range of diseases.[1] Within this class, N-alkylated indole derivatives are of particular interest as the substituent on the indole nitrogen can significantly modulate a compound's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties.

This guide focuses on 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine , a key pharmaceutical intermediate. The presence of the methyl group at the 6-position of the indole ring can influence metabolic stability and receptor interaction, while the N-ethanamine side chain provides a crucial handle for further molecular elaboration. This intermediate is a valuable building block for synthesizing novel compounds, particularly those targeting the central nervous system. Its structural similarity to known serotonin (5-HT) receptor agonists suggests its potential in developing treatments for neurological and psychiatric disorders such as migraine and depression.

These application notes provide a comprehensive overview, including a detailed protocol for the synthesis of the intermediate itself and a representative protocol for its subsequent use in a common, pharmacologically relevant reaction: reductive amination.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and the target intermediate is presented below.

| Property | 6-Methyl-1H-indole (Precursor) | 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine (Intermediate) |

| Molecular Formula | C₉H₉N | C₁₁H₁₄N₂ |

| Molecular Weight | 131.17 g/mol | 174.24 g/mol |

| Appearance | White to off-white crystalline solid | Expected to be an oil or low-melting solid |

| CAS Number | 3420-02-8 | 1094511-43-9[2] |

| Boiling Point | 112 °C at 5 mmHg | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂) | Soluble in common organic solvents and aqueous acid |

Synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine: A Two-Step Protocol

The synthesis of the target intermediate from 6-methylindole is typically achieved via a two-step process: N-alkylation with a protected 2-aminoethyl halide, followed by deprotection. This method prevents undesirable side reactions with the free amine.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

Materials:

-

6-Methyl-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N-(2-Bromoethyl)phthalimide

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Diethyl ether (Et₂O)

Procedure:

Step 1: N-Alkylation to form N-(2-(6-Methyl-1H-indol-1-yl)ethyl)isoindoline-1,3-dione

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 6-methyl-1H-indole (1.0 eq).

-

Add anhydrous DMF to dissolve the indole (concentration typically 0.2-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.[3]

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in a minimum amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[4]

-

Extract the product with EtOAc (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and EtOAc) to yield the phthalimide-protected intermediate.

Step 2: Deprotection to yield 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

-

Dissolve the purified product from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (4-5 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc or dichloromethane (DCM) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, which can be used directly or converted to a salt for storage.

Application Protocol: Synthesis of a Tertiary Amine via Reductive Amination

The primary amine of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine is a versatile nucleophile. Reductive amination is a robust method to introduce further substituents, creating more complex molecules with potential therapeutic value.[5][6] This one-pot reaction involves the formation of an intermediate imine between the amine and a carbonyl compound, which is then reduced in situ.[5]

Reductive Amination Workflow Diagram